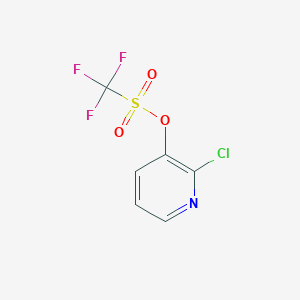
2-Chloro-3-pyridyl trifluoromethanesulfonateE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-pyridyl trifluoromethanesulfonate is a chemical compound known for its use as an intermediate in the synthesis of various organic compounds. It is a solid, typically appearing as a colorless to pale yellow crystalline powder with a strong odor . This compound is particularly significant in the field of organic chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-pyridyl trifluoromethanesulfonate is typically synthesized through the reaction of 2-chloro-3-pyridinol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction . The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-3-pyridyl trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-pyridyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound .
Scientific Research Applications
2-Chloro-3-pyridyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-3-pyridyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2-Pyridyl trifluoromethanesulfonate: Similar in structure but lacks the chlorine atom at the 3-position.
2-Chloro-3-hydroxypyridine: Similar in structure but has a hydroxyl group instead of the trifluoromethanesulfonate group.
Uniqueness
2-Chloro-3-pyridyl trifluoromethanesulfonate is unique due to the presence of both the chlorine atom and the trifluoromethanesulfonate group, which enhances its reactivity and versatility in synthetic applications .
Properties
Molecular Formula |
C6H3ClF3NO3S |
|---|---|
Molecular Weight |
261.61 g/mol |
IUPAC Name |
(2-chloropyridin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H3ClF3NO3S/c7-5-4(2-1-3-11-5)14-15(12,13)6(8,9)10/h1-3H |
InChI Key |
JTTBBJHEABJWRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


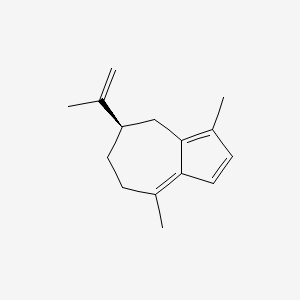
![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)

![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)
![Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B12527540.png)
![2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane](/img/structure/B12527542.png)

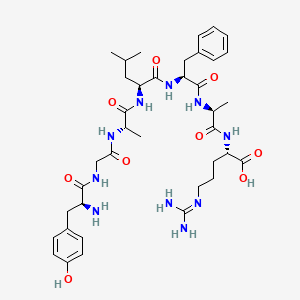
![3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole](/img/structure/B12527564.png)
![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
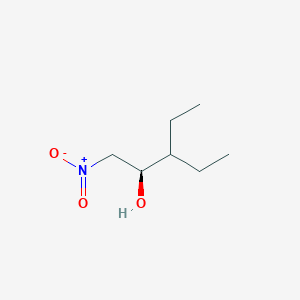
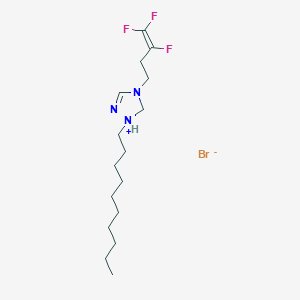
![[2-(3,5-Difluorophenyl)acetamido][(propan-2-yl)sulfanyl]acetic acid](/img/structure/B12527576.png)
![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)
